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Abstract
BRAF mutations are a hallmark of approximately 50% of melanomas, leading to constitutive

activation of the MAPK/ERK signaling pathway and driving tumor proliferation. While BRAF and

MEK inhibitors have shown clinical efficacy, acquired resistance remains a significant

challenge. CC-90003, a novel, irreversible, and covalent inhibitor of ERK1/2, represents a

promising therapeutic strategy to target the final downstream node of this critical pathway. This

technical guide provides a comprehensive overview of the preclinical and clinical data on CC-
90003 in the context of BRAF-mutant melanoma, including detailed experimental protocols and

a summary of its mechanism of action.

Introduction
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that

regulates cell growth, proliferation, differentiation, and survival. In a significant portion of

melanomas, a specific mutation in the BRAF gene (V600E) leads to a constitutively active

BRAF protein, which in turn activates the downstream kinases MEK and ERK, promoting

uncontrolled cell proliferation.[1] While targeted therapies against BRAF and MEK have

revolutionized the treatment of BRAF-mutant melanoma, the development of resistance is

common.[1]
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CC-90003 is an orally available, irreversible inhibitor of ERK1 and ERK2.[2] By covalently

binding to a cysteine residue in the ATP-binding pocket of ERK1/2, it effectively blocks its

kinase activity.[3] This mechanism of action offers the potential to overcome resistance

mechanisms that reactivate the MAPK pathway upstream of ERK. This guide will delve into the

preclinical efficacy, clinical evaluation, and the methodologies used to assess the potential of

CC-90003 in BRAF-mutant melanoma.

Preclinical Efficacy
CC-90003 has demonstrated potent anti-proliferative activity in a broad range of cancer cell

lines, with particular sensitivity observed in those with BRAF mutations.

In Vitro Studies
In a large panel of 240 cancer cell lines, CC-90003 showed significant anti-proliferative effects.

Notably, 93% of the 27 BRAF-mutant cancer cell lines tested were sensitive to CC-90003, with

a 50% growth inhibition (GI50) of less than 1 µmol/L.[4]

Table 1: In Vitro Activity of CC-90003 in BRAF-Mutant Melanoma Cell Lines

Cell Line BRAF Mutation GI50 (µM)

A375 V600E < 1.0

SK-MEL-28 V600E < 1.0

Malme-3M V600E < 1.0

RPMI-7951 V600E < 1.0

WM-266-4 V600E < 1.0

Note: Specific GI50 values for individual BRAF-mutant melanoma cell lines from the screen of

27 lines are not publicly available in the primary literature. The table reflects the reported

general sensitivity of BRAF-mutant lines to be below 1 µmol/L.

In Vivo Studies
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The anti-tumor activity of CC-90003 has also been evaluated in xenograft models of BRAF-

mutant melanoma. These studies have demonstrated dose-dependent tumor growth inhibition.

In the A375 (BRAF V600E) melanoma xenograft model, CC-90003 administration led to

significant tumor growth inhibition.[3]

Mechanism of Action: Targeting the MAPK Pathway
CC-90003 acts as a covalent inhibitor of ERK1 and ERK2, the final kinases in the MAPK

signaling cascade. In BRAF-mutant melanoma, the pathway is constitutively active, leading to

uncontrolled cell proliferation. CC-90003 blocks the phosphorylation of downstream substrates

of ERK, thereby inhibiting this pro-survival signaling.
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MAPK signaling pathway in BRAF-mutant melanoma and the point of intervention for CC-
90003.

Clinical Evaluation: The NCT02313012 Trial
A Phase Ia, first-in-human study of CC-90003 was conducted in patients with relapsed or

refractory BRAF or RAS-mutant solid tumors (NCT02313012).[2]

Study Design and Patient Population
The study was a dose-escalation trial to determine the maximum tolerated dose (MTD), safety,

pharmacokinetics, and preliminary efficacy of CC-90003. Nineteen patients were enrolled,

including three with BRAF-mutant tumors.[2]

Table 2: Summary of Patient Demographics and Disease Characteristics (NCT02313012)

Characteristic Value

Number of Patients 19

Median Age (years) 60

Tumor Types
KRAS-mutant (n=15), NRAS-mutant (n=1),

BRAF-mutant (n=3)

Dose Range 20 to 160 mg/day (21/28 day cycle)

Clinical Outcomes
The study found that while CC-90003 led to a reduction in free ERK levels by ≥80% at doses of

80 mg/day and higher, there were no objective responses observed according to RECIST 1.1

criteria.[2] The MTD was determined to be 120 mg/day.[2] The clinical development of CC-
90003 was ultimately limited by an unfavorable pharmacokinetic profile and unanticipated

neurotoxicity.[2]

Table 3: Summary of Clinical Trial Results for CC-90003 (NCT02313012)
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Parameter Result

Efficacy

Objective Responses 0

Safety

Maximum Tolerated Dose (MTD) 120 mg/day

Common Adverse Events (Grade 1/2)

Asthenia, fatigue, anorexia, nausea/vomiting,

diarrhea, transaminase elevations, dizziness,

gait disturbance, paresthesias

Dose-Limiting Toxicities (at 160 mg)
Grade 3 transaminase elevations (n=2),

hypertension (n=1)

Pharmacodynamics

Reduction in free ERK levels (at ≥ 80 mg/day) ≥80%

Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the

efficacy of CC-90003.

In Vitro Cell Proliferation Assay (MTT Assay)
This assay is used to determine the concentration of CC-90003 that inhibits the growth of

melanoma cell lines by 50% (GI50).
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Workflow for a typical in vitro cell proliferation assay.
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Protocol:

Cell Seeding: BRAF-mutant melanoma cells are seeded into 96-well plates at a density of

3,000-5,000 cells per well and allowed to adhere overnight.

Compound Treatment: Cells are treated with a range of concentrations of CC-90003,

typically in a 10-point dilution series.

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with

5% CO2.

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution (5 mg/mL in PBS) is added to each well.

Formazan Formation: The plates are incubated for an additional 2-4 hours to allow for the

conversion of MTT to formazan crystals by metabolically active cells.

Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to

each well to dissolve the formazan crystals.

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

Data Analysis: The absorbance values are normalized to untreated controls, and the GI50 is

calculated using non-linear regression analysis.

Western Blot Analysis of MAPK Pathway Inhibition
This technique is used to assess the effect of CC-90003 on the phosphorylation status of ERK

and its downstream targets.

Protocol:

Cell Lysis: BRAF-mutant melanoma cells are treated with CC-90003 for a specified time,

then washed with ice-cold PBS and lysed in RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

assay.
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SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride

(PVDF) membrane.

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA)

in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary

antibodies specific for phosphorylated ERK (p-ERK), total ERK, and other relevant pathway

proteins.

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated

with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Conclusion
CC-90003 is a potent, covalent inhibitor of ERK1/2 that has demonstrated significant preclinical

activity against BRAF-mutant melanoma cell lines. Its mechanism of targeting the terminal

kinase in the MAPK pathway holds theoretical advantages for overcoming resistance to

upstream inhibitors. However, the clinical development of CC-90003 was halted due to a lack

of objective responses, an unfavorable pharmacokinetic profile, and the emergence of

neurotoxicity in a Phase Ia trial.[2] While CC-90003 itself may not proceed in this indication, the

data generated provides valuable insights for the continued development of next-generation

ERK inhibitors for the treatment of BRAF-mutant melanoma and other MAPK-driven cancers.

Future research will likely focus on developing ERK inhibitors with improved safety and

pharmacokinetic properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.researchgate.net/publication/328012998_Efficacy_of_a_Covalent_ERK12_Inhibitor_CC-90003_in_KRAS-Mutant_Cancer_Models_Reveals_Novel_Mechanisms_of_Response_and_Resistance
https://www.benchchem.com/pdf/Application_Note_Western_Blot_Protocol_for_Analyzing_MAPK_ERK_Pathway_Modulation_by_D6UF8X4Omb_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Studying_the_MAPK_ERK_Pathway_Using_a_MEK1_2_Inhibitor.pdf
https://aacrjournals.org/mcr/article/17/2/642/90019/Efficacy-of-a-Covalent-ERK1-2-Inhibitor-CC-90003
https://www.benchchem.com/product/b15610410#the-potential-of-cc-90003-in-braf-mutant-melanoma
https://www.benchchem.com/product/b15610410#the-potential-of-cc-90003-in-braf-mutant-melanoma
https://www.benchchem.com/product/b15610410#the-potential-of-cc-90003-in-braf-mutant-melanoma
https://www.benchchem.com/product/b15610410#the-potential-of-cc-90003-in-braf-mutant-melanoma
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15610410?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

